
CID 13783509
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Dibutoxysilane is an organosilicon compound with the molecular formula C(8)H({20})O(_2)Si. It is a colorless liquid that is used in various chemical processes and industrial applications. The compound is known for its ability to form strong bonds with both organic and inorganic materials, making it a valuable intermediate in the synthesis of other organosilicon compounds .
准备方法
Synthetic Routes and Reaction Conditions
Dibutoxysilane can be synthesized through several methods. One common approach involves the reaction of silicon tetrachloride with butanol in the presence of a base such as sodium butoxide. The reaction proceeds as follows:
[ \text{SiCl}_4 + 4 \text{C}_4\text{H}_9\text{OH} \rightarrow \text{Si(OC}_4\text{H}_9)_4 + 4 \text{HCl} ]
This reaction typically requires an inert atmosphere and controlled temperature conditions to ensure high yield and purity of the product .
Industrial Production Methods
In industrial settings, dibutoxysilane is often produced using continuous flow reactors that allow for precise control over reaction parameters. This method enhances the efficiency and scalability of the production process. The use of catalysts and optimized reaction conditions further improves the yield and quality of the final product .
化学反应分析
Types of Reactions
Dibutoxysilane undergoes various chemical reactions, including:
Hydrolysis: Reacts with water to form silanols and butanol.
Oxidation: Can be oxidized to form siloxanes.
Substitution: Reacts with halides to form different organosilicon compounds.
Common Reagents and Conditions
Hydrolysis: Typically carried out in the presence of an acid or base catalyst.
Oxidation: Requires oxidizing agents such as hydrogen peroxide or ozone.
Substitution: Often involves halogenated reagents like chlorine or bromine.
Major Products
Hydrolysis: Produces silanols and butanol.
Oxidation: Forms siloxanes.
Substitution: Yields various organosilicon derivatives.
科学研究应用
Dibutoxysilane has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of other organosilicon compounds.
Biology: Employed in the modification of biomolecules for enhanced stability and functionality.
Medicine: Investigated for its potential use in drug delivery systems due to its biocompatibility.
Industry: Utilized in the production of coatings, adhesives, and sealants
作用机制
The mechanism of action of dibutoxysilane involves its ability to form strong covalent bonds with both organic and inorganic substrates. This property is attributed to the presence of silicon-oxygen bonds, which provide stability and reactivity. The compound can interact with various molecular targets, including proteins and nucleic acids, through silanization reactions. These interactions can modify the physical and chemical properties of the target molecules, enhancing their performance in various applications .
相似化合物的比较
Similar Compounds
- Dimethoxysilane
- Diethoxysilane
- Trimethoxysilane
- Triethoxysilane
Uniqueness
Dibutoxysilane is unique due to its longer alkyl chains compared to other similar compounds like dimethoxysilane and diethoxysilane. This structural difference imparts distinct physical and chemical properties, such as increased hydrophobicity and lower volatility. These characteristics make dibutoxysilane particularly suitable for applications requiring enhanced stability and reduced reactivity .
属性
分子式 |
C8H18O2Si |
|---|---|
分子量 |
174.31 g/mol |
InChI |
InChI=1S/C8H18O2Si/c1-3-5-7-9-11-10-8-6-4-2/h3-8H2,1-2H3 |
InChI 键 |
XFKLYIHJJUAARY-UHFFFAOYSA-N |
规范 SMILES |
CCCCO[Si]OCCCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


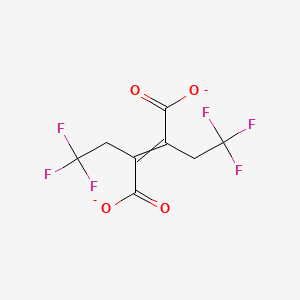
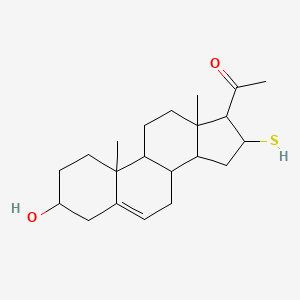
![Bicyclo[3.1.1]heptane-2-carboxylic acid, 2-hydroxy-6,6-dimethyl-](/img/structure/B14754679.png)
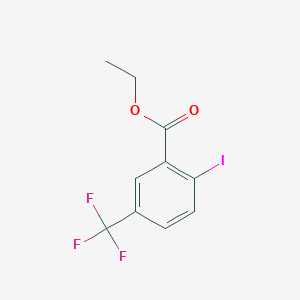
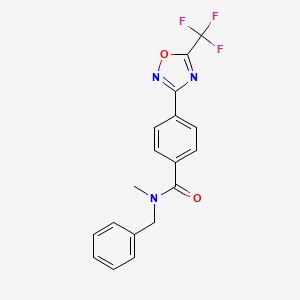
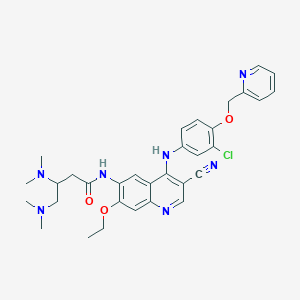


![Bicyclo[2.2.1]heptane-2,3-diyldimethanediyl dimethanesulfonate](/img/structure/B14754708.png)
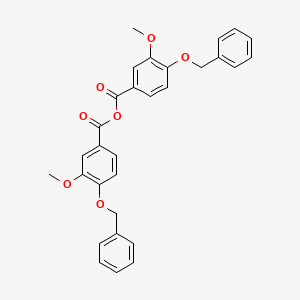

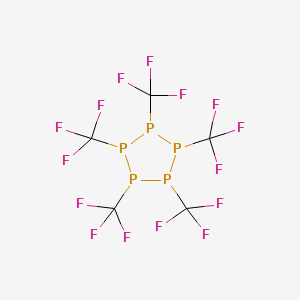
![1,10-bis(3,5-dimethylphenyl)-12-hydroxy-4,4,7,7-tetramethyl-5,6-dihydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocine 12-oxide](/img/structure/B14754733.png)
![(1R,4E,8E,11S,19R)-15,17-dihydroxy-4,7,7,11-tetramethyl-19-phenyl-12-oxatricyclo[9.8.0.013,18]nonadeca-4,8,13,15,17-pentaene-14,16-dicarbaldehyde](/img/structure/B14754736.png)
